Cas no 526-08-9 (Sulfaphenazole)

Sulfaphenazole is a sulfonamide antibiotic with a sulfapyrimidine core, primarily used for its bacteriostatic activity against gram-positive and gram-negative bacteria. Its mechanism of action involves competitive inhibition of dihydropteroate synthase, disrupting folate synthesis in susceptible microorganisms. Sulfaphenazole exhibits enhanced solubility and bioavailability compared to earlier sulfonamides, contributing to its reliable pharmacokinetic profile. It demonstrates efficacy in treating urinary tract infections and other bacterial conditions, particularly when resistance to other sulfonamides is a concern. The compound’s stability and well-characterized metabolic pathway make it a predictable option in clinical settings. Its specificity for bacterial enzymes minimizes off-target effects in mammalian systems.
Sulfaphenazole structure
Sulfaphenazole structure
商品名:Sulfaphenazole
CAS番号:526-08-9
MF:C15H14N4O2S
メガワット:314.3623
MDL:MFCD00057226
CID:370509
PubChem ID:24278198

Sulfaphenazole 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide,4-amino-N-(1-phenyl-1H-pyrazol-5-yl)-
    • Sulfaphenazole
    • 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
    • 4-amino-N-(2-phenylpyrazol-3-yl)benzenesulfonamide
    • Depotsulfonamide
    • Eftolon
    • Firmazolo
    • Inamil
    • Isarol
    • Isarol V
    • Merian
    • Microtan pirazolo
    • N1-(1-Phenylpyrazol-5-yl)sulfanilamide
    • Sulphaphenazole
    • Sulfabid
    • Sulfaphenazon
    • Sulfaphenazol
    • Raziosulfa
    • Sulfafenazol
    • Plisulfan
    • Depocid
    • Sulphenazole
    • Sulfaphenylpyrazole
    • Sulfaphenylpipazol
    • Sulfafenazolo
    • Sulfaphenazolum
    • Paidazolo
    • Orisul
    • 1-Phenyl-5-sulfanilamidopyrazole
    • 5-Sulfanilamido-1-phenylpyrazole
    • Sulfaphenylpyrazol
    • Phenylsulfapyrazole
    • Sulfafenazolo [Italian]
    • N'-(1-Phenylpyrazol-5-yl
    • N(1)-(1-Phenylpyrazol-5-yl)sulfanilamide
    • NCGC00015925-02
    • EN300-7419010
    • SR-01000075649-8
    • Sulfabid (TN)
    • SULFAPHENAZOLE [MI]
    • NCGC00015925-05
    • N(sup 1)-(1-Phenylpyrazol-5-yl)sulfanilamide
    • 0J8L4V3F81
    • Sulfonylpyrazol
    • 1420043-53-3
    • Sulfanilamide, N1-(1-phenylpyrazol-5-yl)-
    • Lopac-S-0758
    • 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide
    • SULFAPHENAZOLE [MART.]
    • NCGC00015925-03
    • BRD-K10671814-001-09-8
    • Sulfaphenazole, >=98%
    • Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)-
    • Solfafenazolo [DCIT]
    • Tox21_110262
    • BRN 0308518
    • HMS1568E03
    • KBio2_007022
    • HMS500P05
    • Prestwick2_000021
    • CAS-526-08-9
    • 4-Amino-N-(2-phenyl-2H-pyrazol-3-yl)-benze-ne-13C6-sulfonamide
    • Prestwick0_000021
    • AB00052218
    • CHEMBL1109
    • Sulfaphenazole, >=98% (HPLC)
    • CS-4843
    • Spectrum3_001741
    • NSC757859
    • NCGC00015925-17
    • Sulfaphenazol (INN-French)
    • MLS000859612
    • KBio2_004454
    • Spectrum_001406
    • KBio2_001886
    • NCGC00094368-04
    • NINDS_000303
    • NCGC00015925-08
    • Orisulf
    • KBioGR_000826
    • NCGC00015925-06
    • Spectrum4_000443
    • Spectrum2_001943
    • Sulfanilamide, N(sup 1)-(1-phenylpyrazol-5-yl)-
    • SPBio_002002
    • BIM-0051065.0001
    • EINECS 208-384-3
    • Prestwick_454
    • NS00006369
    • HMS3712E03
    • Sulfaphenazolum (INN-Latin)
    • GTPL11352
    • Sulfafenazol (INN-Spanish)
    • SPECTRUM1501143
    • DB06729
    • HMS1921J13
    • UNII-0J8L4V3F81
    • BDBM50090677
    • KBio3_002662
    • SCHEMBL122040
    • MLS001056713
    • SMR000326684
    • NCGC00094368-05
    • SDCCGSBI-0051065.P004
    • 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzene-1-sulfonamide
    • S 0758
    • HMS2235J21
    • NCGC00261780-01
    • Sulfaphenazol [INN-French]
    • Tox21_501095
    • LP01095
    • SR-01000075649-2
    • 526-08-9
    • AB00052218_10
    • Pyrazole, 1-phenyl-5-sulfanilamido-
    • MFCD00057226
    • NSC 757859
    • KBioSS_001886
    • NCGC00094368-02
    • STR05485
    • NCGC00015925-01
    • Q6577293
    • NCGC00015925-10
    • N'-(1-Phenylpyrazol-5-yl)sulfanilamide
    • 5-25-09-00415 (Beilstein Handbook Reference)
    • CCG-39431
    • NCGC00015925-12
    • Prestwick1_000021
    • BPBio1_000091
    • SR-01000075649-9
    • J01ED08
    • BSPBio_003442
    • SULFAPHENAZOLE [INN]
    • BRD-K10671814-001-05-6
    • DTXCID0024131
    • BCP27626
    • EU-0101095
    • NCGC00094368-01
    • Tox21_110262_1
    • NSC-757859
    • BRN-0308518; BRN0308518; BRN 0308518;Sulfabid;Sulfaphenylpyrazol;Sulphaphenazole
    • s3673
    • DTXSID2044131
    • NCGC00015925-13
    • NCGC00094368-03
    • NCGC00015925-07
    • Sulfaphenazole 100 microg/mL in Acetonitrile
    • 1ST4057
    • HMS3373E16
    • HMS2095E03
    • SULFAPHENAZOLE (MART.)
    • NCGC00015925-09
    • SPBio_002005
    • D70410
    • FT-0761575
    • 3-(p-Aminobenzenesulfonamido)-2-phenylpyrazole
    • DivK1c_000303
    • SULFAPHENAZOLE [WHO-DD]
    • SBI-0051065.P003
    • SULFAPHENAZOLE [JAN]
    • Sulfaphenazole (JAN/INN)
    • Spectrum5_001185
    • Lopac0_001095
    • Sulfaphenazolum [INN-Latin]
    • Sulfaphenazole [INN:BAN:JAN]
    • BSPBio_000081
    • Pharmakon1600-01501143
    • 4-Amino-N-(2-phenyl-2H-pyrazol-3-yl)-benzenesulfonamide
    • Sulfafenazol [INN-Spanish]
    • CHEBI:77780
    • Sulfaphenazole-d4
    • Prestwick3_000021
    • SULFAPHENAZOLE [ORANGE BOOK]
    • SR-01000075649-7
    • D01954
    • SR-01000075649
    • AKOS003348743
    • Solfafenazolo
    • HY-B1218
    • NCGC00015925-04
    • IDI1_000303
    • HMS3263K12
    • KBio1_000303
    • BRD-K10671814-001-14-8
    • STK663863
    • Sulfaphenazole?
    • DA-67841
    • ALBB-025160
    • MDL: MFCD00057226
    • インチ: 1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2
    • InChIKey: QWCJHSGMANYXCW-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(N([H])C1=C([H])C([H])=NN1C1C([H])=C([H])C([H])=C([H])C=1[H])(=O)=O

計算された属性

  • せいみつぶんしりょう: 314.08400
  • どういたいしつりょう: 314.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 98.4
  • 互変異性体の数: 3

じっけんとくせい

  • 密度みつど: 1.39
  • ゆうかいてん: 179-183 °C
  • ふってん: 541.9°C at 760 mmHg
  • フラッシュポイント: 281.5°C
  • 屈折率: 1.6440 (estimate)
  • PSA: 98.39000
  • LogP: 3.99030

Sulfaphenazole セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • セキュリティの説明: 24/25
  • RTECS番号:DA9520000
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • どくせい:LD50 orally in mice: 5800 mg/kg (Seki)

Sulfaphenazole 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Sulfaphenazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R049216-1g
Sulfaphenazole
526-08-9 98%
1g
¥2141 2023-05-18
abcr
AB415237-5 g
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide; 95%
526-08-9
5g
€656.50 2023-01-17
DC Chemicals
DC26155-100 mg
Sulfaphenazole
526-08-9 >98%
100mg
$200.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S863499-100mg
Sulfaphenazole
526-08-9 ≥98%
100mg
¥291.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S52580-250mg
Sulfaphenazole
526-08-9
250mg
¥516.0 2021-09-04
Ambeed
A266126-1mg
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
526-08-9 99%
1mg
$5.0 2025-02-25
Ambeed
A266126-25mg
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
526-08-9 99%
25mg
$20.0 2025-02-25
Ambeed
A266126-250mg
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
526-08-9 99%
250mg
$92.0 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S137259-1g
Sulfaphenazole
526-08-9 ≥98%
1g
¥1624.90 2023-09-01
ChemScence
CS-4843-100mg
Sulfaphenazole
526-08-9 99.84%
100mg
$66.0 2022-04-27

Sulfaphenazole 関連文献

Sulfaphenazoleに関する追加情報

Introduction to Sulfaphenazole (CAS No. 526-08-9)

Sulfaphenazole, a compound with the chemical name 4-(2-hydroxyethylamino)benzenesulfonamide, is a well-known sulfonamide antibiotic that has been widely studied and utilized in the field of pharmaceutical chemistry. Its CAS number, 526-08-9, uniquely identifies it in chemical databases and literature, facilitating accurate referencing and research. This introduction delves into the properties, applications, and recent advancements in the study of Sulfaphenazole, highlighting its significance in modern medicine.

The chemical structure of Sulfaphenazole consists of a benzene ring substituted with a sulfonamide group and an amino ethyl chain. This configuration contributes to its antimicrobial properties, making it effective against a range of bacterial infections. The sulfonamide moiety is particularly crucial, as it interacts with bacterial enzymes involved in folic acid synthesis, thereby inhibiting bacterial growth. This mechanism of action has been a cornerstone in the development of antibiotics since the mid-20th century.

In recent years, researchers have been exploring novel applications and derivatives of Sulfaphenazole to enhance its therapeutic efficacy and reduce potential side effects. One significant area of research has focused on modifying the compound to improve its bioavailability and target specificity. For instance, studies have investigated the use of prodrugs that release Sulfaphenazole in a controlled manner within the body, potentially reducing gastrointestinal irritation and increasing overall effectiveness.

Another exciting development in the field has been the investigation of Sulfaphenazole's potential role in combination therapies. By pairing Sulfaphenazole with other antibiotics or antiviral agents, researchers aim to create synergistic effects that can overcome drug resistance. This approach has shown promise in treating multidrug-resistant infections, where traditional antibiotics alone may be insufficient.

The pharmacokinetic profile of Sulfaphenazole has also been a subject of extensive research. Studies have examined how different factors, such as dosage form and patient demographics, influence the compound's absorption, distribution, metabolism, and excretion (ADME). These insights have led to optimized dosing regimens that maximize therapeutic benefits while minimizing adverse effects. For example, recent findings suggest that extended-release formulations of Sulfaphenazole may provide more consistent blood levels compared to immediate-release versions.

Furthermore, the toxicological aspects of Sulfaphenazole have been thoroughly evaluated to ensure its safety for clinical use. Animal studies have provided valuable data on potential hepatotoxicity and renal impairment associated with high doses or prolonged use. Based on these findings, regulatory agencies have established guidelines for safe administration, including maximum daily doses and monitoring requirements for patients receiving long-term therapy.

Advances in computational chemistry have also played a significant role in understanding the interactions between Sulfaphenazole and biological targets. Molecular modeling techniques allow researchers to predict how Sulfaphenazole binds to bacterial enzymes at an atomic level. This information can guide the design of new derivatives with improved properties or reduced toxicity. Additionally, machine learning algorithms are being employed to identify potential drug-drug interactions involving Sulfaphenazole, further enhancing patient safety.

The global impact of Sulfaphenazole cannot be overstated. It remains a vital component in treating various infections worldwide and has been particularly valuable in resource-limited settings where access to newer antibiotics may be limited. Ongoing research aims to expand its applications beyond traditional bacterial infections, such as exploring its potential use in antifungal therapies or as a chemopreventive agent against certain types of cancer.

In conclusion, Sulfaphenazole (CAS No. 526-08-9) is a cornerstone compound in antibiotic therapy with a rich history of medical applications. Recent advancements in pharmaceutical research continue to uncover new possibilities for its use and improvement. By leveraging modern techniques such as prodrug development, combination therapies, pharmacokinetic optimization, and computational modeling, scientists are working towards enhancing its therapeutic potential while ensuring patient safety. The continued study of Sulfaphenazole underscores its enduring importance in addressing global health challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:526-08-9)Sulfaphenazole
A1031598
清らかである:99%/99%
はかる:5g/1g
価格 ($):964.0/275.0
atkchemica
(CAS:526-08-9)Sulfaphenazole
CL4108
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ